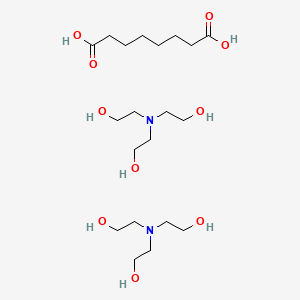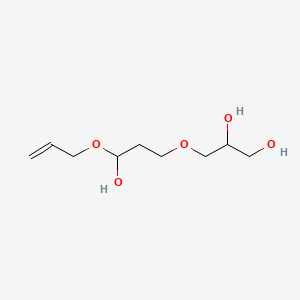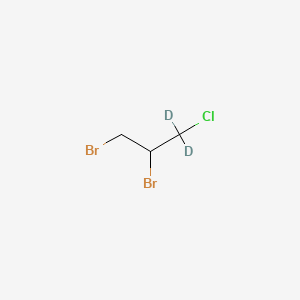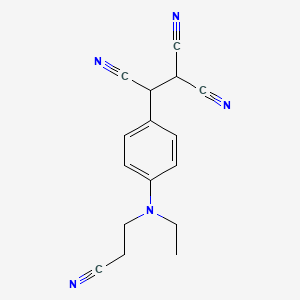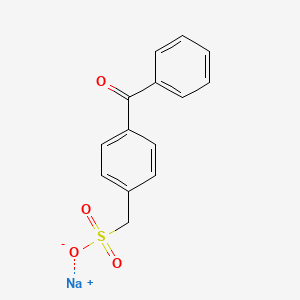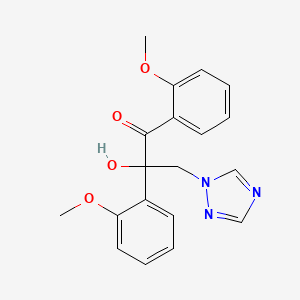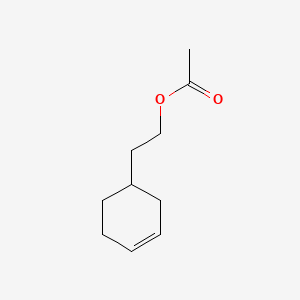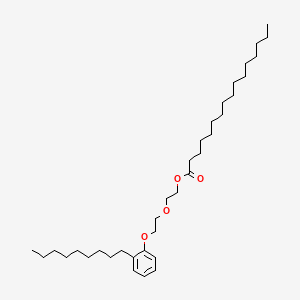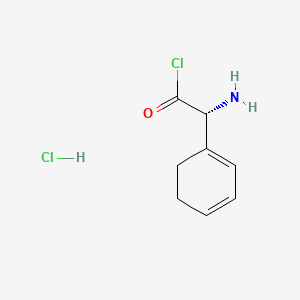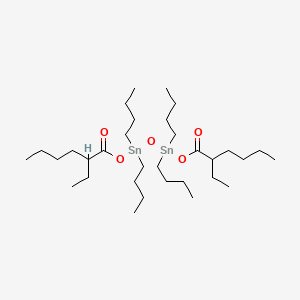
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is part of the distannoxane family, which is characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- typically involves the reaction of organotin compounds with carboxylic acids or their derivatives. One common method is the reaction of tetrabutylstannane with 2-ethylhexanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted distannoxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- involves its interaction with various molecular targets. The tin-oxygen-tin linkage plays a crucial role in its reactivity and catalytic properties. The compound can coordinate with different substrates, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxododecyl)oxy)-
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)-
Uniqueness
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is unique due to its specific alkoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as specific catalytic processes and advanced material development.
Properties
CAS No. |
45314-70-3 |
|---|---|
Molecular Formula |
C32H66O5Sn2 |
Molecular Weight |
768.3 g/mol |
IUPAC Name |
[dibutyl-[dibutyl(2-ethylhexanoyloxy)stannyl]oxystannyl] 2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-3-5-6-7(4-2)8(9)10;4*1-3-4-2;;;/h2*7H,3-6H2,1-2H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
HZXDSDGXMKLONS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
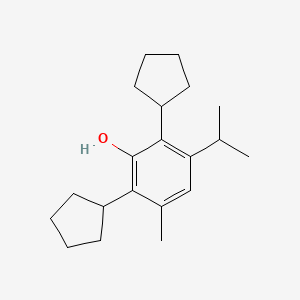
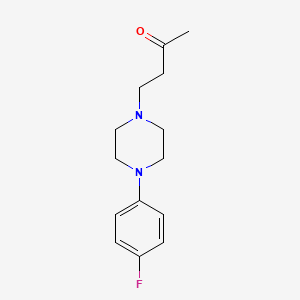
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

